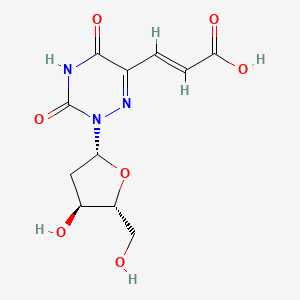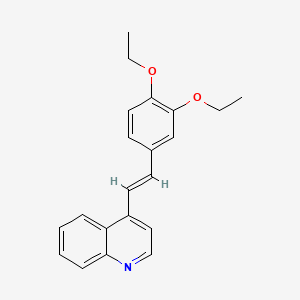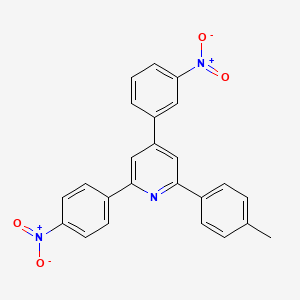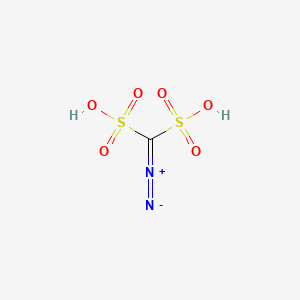
1-Lambda(5)-diazenylidenemethanedisulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Lambda(5)-diazenylidenemethanedisulfonic acid is a chemical compound known for its unique structure and properties It contains a diazenyl group (N=N) bonded to a methanedisulfonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Lambda(5)-diazenylidenemethanedisulfonic acid typically involves the reaction of diazonium salts with methanedisulfonic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and the use of catalysts to optimize yield and purity. The production methods are designed to be efficient and cost-effective while maintaining high safety standards.
化学反応の分析
Types of Reactions: 1-Lambda(5)-diazenylidenemethanedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the cleavage of the diazenyl group, resulting in the formation of amines.
Substitution: The diazenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-Lambda(5)-diazenylidenemethanedisulfonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Lambda(5)-diazenylidenemethanedisulfonic acid involves its interaction with molecular targets through the diazenyl group. This interaction can lead to various biochemical pathways, including enzyme inhibition or activation. The compound’s effects are mediated by its ability to form stable complexes with target molecules.
類似化合物との比較
Methanedisulfonic acid: Lacks the diazenyl group but shares similar sulfonic acid properties.
Diazonium salts: Contain the diazenyl group but differ in their overall structure and reactivity.
Uniqueness: 1-Lambda(5)-diazenylidenemethanedisulfonic acid is unique due to the combination of the diazenyl group with the methanedisulfonic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
特性
CAS番号 |
55110-88-8 |
|---|---|
分子式 |
CH2N2O6S2 |
分子量 |
202.17 g/mol |
IUPAC名 |
diazomethanedisulfonic acid |
InChI |
InChI=1S/CH2N2O6S2/c2-3-1(10(4,5)6)11(7,8)9/h(H,4,5,6)(H,7,8,9) |
InChIキー |
NQMLBVGYDKEJDE-UHFFFAOYSA-N |
正規SMILES |
C(=[N+]=[N-])(S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)

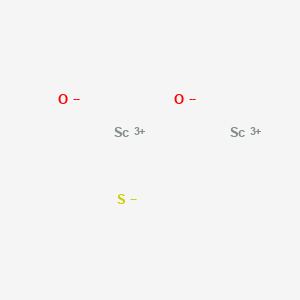
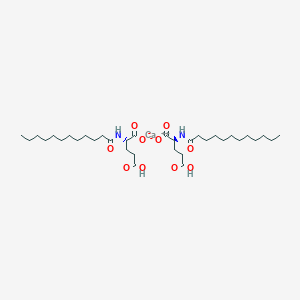
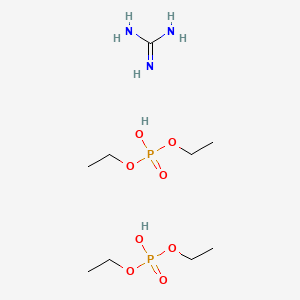


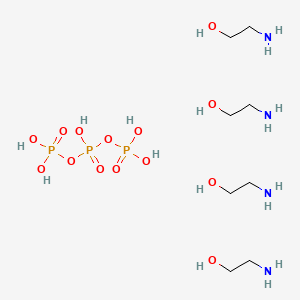
![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
